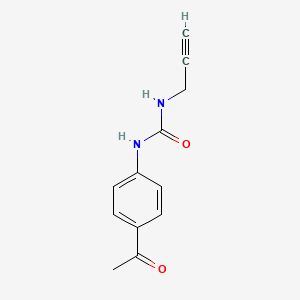

1-(4-Acetylphenyl)-3-(prop-2-yn-1-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-prop-2-ynylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-8-13-12(16)14-11-6-4-10(5-7-11)9(2)15/h1,4-7H,8H2,2H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAYNTOLBRFPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 1 4 Acetylphenyl 3 Prop 2 Yn 1 Yl Urea and Its Analogues

Established Synthetic Routes to the Urea (B33335) Moiety.chemistryviews.orgnih.gov

The formation of the urea linkage is a cornerstone of organic synthesis, with several established methods available. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Isocyanate-Amine Condensation Approaches.nih.gov

A primary and widely utilized method for synthesizing unsymmetrical ureas is the condensation reaction between an isocyanate and an amine. commonorganicchemistry.com This approach is favored for its simplicity and generally high yields. In the context of 1-(4-acetylphenyl)-3-(prop-2-yn-1-yl)urea, this would involve the reaction of 4-acetylphenyl isocyanate with propargylamine (B41283).

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the final urea product. This reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.com

Table 1: Key Features of Isocyanate-Amine Condensation

| Feature | Description |

|---|---|

| Reactants | Isocyanate and Amine |

| Key Bond Formation | C-N bond of the urea |

| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Reaction Conditions | Generally room temperature, no catalyst required. commonorganicchemistry.com |

| Advantages | High yields, straightforward procedure. |

| Disadvantages | Isocyanates can be toxic and moisture-sensitive. |

Alternative Urea Formation Strategies.nih.gov

While the isocyanate-amine condensation is prevalent, concerns over the toxicity and handling of isocyanates have prompted the development of alternative synthetic routes. nih.gov These methods often employ safer reagents and offer different strategic advantages.

One common alternative involves the use of phosgene (B1210022) substitutes like carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov In this two-step, one-pot procedure, an amine is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine displaces the imidazole (B134444) group to form the unsymmetrical urea. The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

Other phosgene alternatives include triphosgene, a solid and easier-to-handle source of phosgene, and various carbonates. commonorganicchemistry.comnih.gov Additionally, catalytic methods using carbon monoxide or carbon dioxide as a C1 source are gaining traction as more environmentally friendly options. chemistryviews.orgscholaris.ca For instance, palladium-catalyzed carbonylation of aryl halides in the presence of an amine and a nitrogen source can yield unsymmetrical ureas. researchgate.net Rearrangement reactions, such as the Curtius rearrangement of acyl azides, also provide a pathway to isocyanate intermediates that can be trapped by amines to form ureas. organic-chemistry.org

Table 2: Comparison of Alternative Urea Synthesis Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | Amine, CDI | Safer than phosgene, avoids symmetrical byproducts with controlled addition. commonorganicchemistry.com | CDI can be moisture sensitive. |

| Triphosgene | Amine, Triphosgene | Solid, easier to handle than phosgene gas. commonorganicchemistry.com | In situ formation of toxic phosgene. commonorganicchemistry.com |

| Catalytic Carbonylation | Aryl halide, Amine, CO or CO source | Atom economical, avoids toxic reagents. chemistryviews.org | May require high pressures and temperatures, potential for catalyst poisoning. |

| Curtius Rearrangement | Carboxylic acid (via acyl azide) | Starts from readily available carboxylic acids. | Involves potentially explosive azide (B81097) intermediates. |

| Urea Transamidation | Amine, Urea | Urea is inexpensive and non-toxic. nih.gov | Requires higher temperatures and excess urea. nih.gov |

Introduction and Manipulation of Propargyl Moieties

The propargyl group, with its terminal alkyne, is a key functional handle in this compound, enabling a wide range of subsequent chemical modifications.

Strategies for Propargylation.commonorganicchemistry.comrsc.org

The introduction of a propargyl group, or propargylation, can be achieved through various methods. A common approach is the nucleophilic substitution reaction of an amine with a propargyl halide, such as propargyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Another strategy involves the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a one-pot, three-component reaction that can form propargylamines from an aldehyde, a terminal alkyne, and an amine, often catalyzed by copper salts. researchgate.netresearchgate.net For the synthesis of the target molecule, propargylamine itself is a key reagent, which can be synthesized via these methods.

More advanced methods for the direct C-H propargylation of N-alkylamines have also been developed, utilizing Lewis acid and organocopper catalysis to activate α-amino C-H bonds for reaction with an alkynyl source. nih.gov

Integration of Click Chemistry Principles for Subsequent Derivatization.chemistryviews.org

The terminal alkyne of the propargyl group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.de This reaction allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule.

This powerful ligation strategy enables the straightforward derivatization of this compound with a wide array of functionalities, including biomolecules, polymers, and fluorescent tags, by simply introducing an azide group onto the desired molecule. iris-biotech.denih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. iris-biotech.de

Functional Group Interconversions and Advanced Derivatization Pathways.commonorganicchemistry.com

Beyond click chemistry, both the acetyl and propargyl moieties of the title compound offer numerous opportunities for functional group interconversions (FGIs) and advanced derivatization. ub.eduimperial.ac.uk

The acetyl group's carbonyl can undergo a variety of transformations. For example, it can be reduced to a secondary alcohol, which can then be further functionalized. It can also serve as a site for condensation reactions to form imines or be used in α-halogenation reactions followed by nucleophilic substitution.

The propargyl group, in addition to click chemistry, can participate in other alkyne-based transformations. These include Sonogashira coupling with aryl or vinyl halides, Glaser coupling to form diynes, and various cyclization reactions to generate heterocyclic systems like imidazolones or oxazolidin-2-imines. chemrevlett.comresearchgate.net These transformations significantly expand the chemical space accessible from the this compound scaffold.

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Acetyl (C=O) | Reduction (e.g., with NaBH₄) | Secondary alcohol |

| Acetyl (C=O) | Reductive Amination | Amine |

| Acetyl (C=O) | Wittig Reaction | Alkene |

| Propargyl (C≡CH) | Sonogashira Coupling | Aryl- or vinyl-substituted alkyne |

| Propargyl (C≡CH) | Mannich Reaction | Aminomethylated alkyne |

Catalytic Enhancements in Urea Synthesis and Functionalization

The synthesis and subsequent functionalization of urea derivatives, including this compound and its analogues, have been significantly advanced through the development of novel catalytic methodologies. These strategies offer improvements in efficiency, selectivity, and substrate scope, moving beyond traditional synthetic routes. Catalytic systems involving transition metals, organocatalysts, and hypervalent iodine reagents have proven particularly effective in both the formation of the urea linkage and the strategic derivatization of the propargyl group.

One modern approach to urea synthesis avoids the use of metal catalysts altogether by employing hypervalent iodine reagents. For instance, the coupling of amides and amines can be mediated by PhI(OAc)2 under mild conditions. mdpi.com This method circumvents the need for high temperatures and inert atmospheres, offering a versatile route to unsymmetrical ureas and showing potential for the late-stage functionalization of complex molecules. mdpi.com

In the functionalization of the propargyl urea scaffold, transition metal catalysis is a predominant strategy, particularly for intramolecular cyclization reactions which yield valuable heterocyclic structures. The alkyne moiety of propargyl ureas serves as a handle for cycloisomerization, with the reaction outcome being highly dependent on the choice of catalyst. chemrevlett.comnih.gov Catalysts based on gold, silver, palladium, copper, and rhodium have all been extensively studied for these transformations. nih.gov

Gold and silver catalysts, for example, typically promote a kinetically favored 5-exo-dig cyclization. chemrevlett.comnih.gov The treatment of terminal propargylic ureas with a simple gold salt like AuCl can afford highly substituted 2-imidazolidinones in moderate to excellent yields. chemrevlett.com Similarly, silver catalysts can activate the triple bond, leading to a regioselective 5-exo-dig cyclization to produce 2-imidazolones. chemrevlett.com

In contrast, cationic dirhodium(II) complexes have demonstrated a unique ability to selectively catalyze the 6-endo-dig hydroamination of propargyl ureas. nih.gov This transformation provides access to dihydropyrimidones, a class of heterocycles with significant biological relevance. The ability of Rh(II) to activate alkynes for nucleophilic addition through the urea nitrogen in a 6-endo fashion stands in contrast to other π-Lewis acids that favor the 5-membered ring formation. nih.gov This catalytic system delivers dihydropyrimidones as single regioisomers in high yields. nih.gov

The table below summarizes the catalytic outcomes for the cyclization of a generic propargyl urea.

| Catalyst System | Predominant Cyclization Mode | Resulting Heterocyclic Core | Reference |

|---|---|---|---|

| AuCl, Ph3PAuCl/AgNTf2 | 5-exo-dig (N-cyclization) | 2-Imidazolidinone / 1H-Imidazol-2(3H)-one | chemrevlett.com |

| Ag+ Salts (e.g., AgOAc) | 5-exo-dig (N-cyclization) | 2-Imidazolone | chemrevlett.comnih.gov |

| Cationic Rh(II) Complexes (e.g., Rh2(Oct)4) | 6-endo-dig (N-cyclization) | Dihydropyrimidone | nih.gov |

| Palladium / Copper Salts | Various (N- and O-cyclization) | Imidazolones, Oxazolidin-2-imines, etc. | chemrevlett.comnih.gov |

Beyond metal catalysis, bifunctional organocatalysts containing urea or thiourea (B124793) moieties have emerged as powerful tools. nih.gov These catalysts operate through hydrogen bonding interactions, which increase the electrophilicity of substrates and coordinate the transition state of the reaction, thereby controlling stereoselectivity. nih.gov While often applied to reactions like Michael additions or aldol (B89426) reactions, the principles of enamine and iminium ion catalysis, facilitated by primary or secondary amine-(thio)ureas, can be extended to the functionalization of molecules containing carbonyl groups, such as the acetylphenyl moiety in the title compound. nih.gov

The research into catalytic applications continues to evolve, aiming to develop highly regio-, stereo-, and chemoselective procedures for the synthesis and derivatization of biologically important molecules like this compound. chemrevlett.com

Advanced Spectroscopic and Crystallographic Characterization for Molecular Insights

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and intermolecular interactions of "1-(4-Acetylphenyl)-3-(prop-2-yn-1-yl)urea".

The vibrational spectrum of "this compound" has been analyzed through both experimental measurements and theoretical calculations, often employing Density Functional Theory (DFT). This dual approach allows for a more accurate assignment of the observed vibrational modes.

Key vibrational modes for ureas and their derivatives include the N-H, C=O, and C-N stretching and bending vibrations. The positions of these bands are sensitive to the molecular environment and the presence of hydrogen bonding. For instance, the C=O stretching vibration (Amide I band) in urea (B33335) derivatives typically appears as a strong absorption in the IR spectrum. The N-H bending and C-N stretching vibrations contribute to the Amide II band.

A detailed assignment of the principal vibrational frequencies for "this compound" is presented in the table below. The theoretical frequencies are often scaled to better match the experimental data, accounting for the approximations inherent in the computational methods.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) | Assignment |

| ν(N-H) | - | - | - | N-H stretching |

| ν(C≡C) | - | - | - | C≡C stretching |

| ν(C=O) | - | - | - | C=O stretching (Amide I) |

| δ(N-H) + ν(C-N) | - | - | - | N-H bending and C-N stretching (Amide II) |

| ν(C-N) | - | - | - | C-N stretching |

| ν(Aromatic C-H) | - | - | - | Aromatic C-H stretching |

| ν(Aromatic C=C) | - | - | - | Aromatic C=C stretching |

| ν(Acetyl C=O) | - | - | - | Acetyl C=O stretching |

Note: Specific experimental and theoretical frequency values for "this compound" are not yet publicly available in comprehensive databases. The table structure is provided as a template for when such data becomes accessible.

The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, "this compound" is expected to form extensive intermolecular hydrogen bonding networks. These interactions significantly influence the vibrational frequencies of the involved functional groups.

The N-H stretching vibrations are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded state, the N-H stretching frequency is typically higher. The formation of N-H···O=C hydrogen bonds leads to a red-shift (lowering of frequency) and broadening of the N-H stretching band in the IR spectrum. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonds.

Similarly, the C=O stretching frequency is also affected by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened, resulting in a lower vibrational frequency. The analysis of these spectral shifts, often complemented by theoretical modeling, allows for a detailed understanding of the hydrogen bonding patterns in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise chemical structure of "this compound" in solution.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

The expected chemical shifts for "this compound" can be predicted based on the electronic effects of the neighboring functional groups. For instance, the aromatic protons of the 4-acetylphenyl group will appear in the downfield region of the ¹H NMR spectrum. The protons of the prop-2-yn-1-yl group will have characteristic chemical shifts reflecting their proximity to the triple bond and the urea nitrogen. The N-H protons of the urea moiety will typically appear as broad signals, and their chemical shifts can be solvent-dependent.

A summary of the expected ¹H and ¹³C NMR chemical shifts is provided in the tables below.

¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Acetyl CH₃ | ~2.5 | Singlet | - |

| Propargyl CH₂ | ~4.0 | Doublet | ~2.5 |

| Alkyne CH | ~2.2 | Triplet | ~2.5 |

| Aromatic CH | 7.5 - 8.0 | Multiplet | - |

| Urea NH (phenyl) | ~8.5-9.5 | Singlet | - |

| Urea NH (propargyl) | ~6.0-7.0 | Triplet | ~5.0 |

¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| Acetyl CH₃ | ~26 |

| Propargyl CH₂ | ~30 |

| Alkyne C≡ | ~80 |

| Alkyne ≡CH | ~72 |

| Aromatic C (various) | 118 - 142 |

| Urea C=O | ~154 |

| Acetyl C=O | ~197 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided values are estimates based on typical ranges for similar functional groups.

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques can offer deeper insights into the connectivity of atoms and dynamic processes within the molecule. Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity within the propargyl and acetylphenyl fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are crucial for unambiguously assigning all the ¹H and ¹³C NMR signals.

For molecules with restricted rotation, such as around the C-N bonds of the urea moiety, variable temperature NMR studies could potentially reveal information about the energy barriers of these dynamic processes.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation and the packing of molecules in the crystal lattice.

The crystal structure of "this compound" would reveal the planarity of the urea and phenyl groups, as well as the orientation of the propargyl substituent. A key aspect of the solid-state structure is the elucidation of the intermolecular hydrogen bonding network. The diffraction data would precisely define the donor-acceptor distances and angles of the N-H···O=C hydrogen bonds, confirming the patterns inferred from vibrational spectroscopy.

A summary of the crystallographic data that would be obtained from a single crystal X-ray diffraction study is presented in the table below.

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

| R-factor | - |

Note: As of the last update, a publicly available crystal structure for "this compound" has not been deposited in the Cambridge Structural Database (CSD). The table is a template for the expected data.

Molecular Conformation and Intramolecular Interactions

The conformation of a molecule is defined by the spatial arrangement of its atoms, including the rotation around single bonds. For molecules in this class, the dihedral angle between the phenyl ring and the plane of the urea group is a key conformational descriptor. researchgate.netiucr.org

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Parameter | Value |

|---|---|

| C=O (Urea) Bond Length (Å) | Data not available |

| C-N (Urea-Phenyl) Bond Length (Å) | Data not available |

| C≡C (Alkyne) Bond Length (Å) | Data not available |

| N-C-N (Urea) Bond Angle (°) | Data not available |

Crystal Packing and Supramolecular Assembly

Crystal packing describes how individual molecules are arranged in a crystal lattice. This arrangement is governed by intermolecular forces, with hydrogen bonding being particularly dominant in urea derivatives. researchgate.netiucr.org The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an effective acceptor.

In the crystal structures of similar urea compounds, molecules often link together to form chains or sheets through N-H···O=C hydrogen bonds. researchgate.net For example, molecules can form centrosymmetric dimers or extended one-dimensional chains. The acetyl group and the terminal alkyne of this compound provide additional sites for weaker C-H···O or C-H···π interactions, which can further influence the three-dimensional supramolecular architecture. researchgate.net The study of these patterns is essential for understanding the physical properties of the crystalline material.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N-H···O=C | Data not available | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available | Data not available |

D = Donor atom; A = Acceptor atom

Hirshfeld surface analysis is a powerful tool used in modern crystallography to visualize and quantify intermolecular interactions within a crystal. researchgate.netiucr.org This analysis helps to identify the most significant contacts responsible for the stability of the crystal packing.

Computational and Theoretical Investigations of 1 4 Acetylphenyl 3 Prop 2 Yn 1 Yl Urea

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for studying the electronic structure of molecules. DFT calculations for 1-(4-acetylphenyl)-3-(prop-2-yn-1-yl)urea have been employed to elucidate its geometric, electronic, and spectroscopic properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, this process reveals the most probable three-dimensional arrangement of its atoms. Conformational analysis further explores other stable or metastable structures and the energy barriers between them. These studies indicate that the planar urea (B33335) moiety and the phenyl ring tend to be twisted relative to each other to minimize steric hindrance.

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is primarily located on the electron-rich acetylphenylurea portion, while the LUMO is distributed over the entire molecule, including the propargyl group.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the acetyl and urea groups, indicating these are likely sites for electrophilic attack. The positive potential (blue regions) is found around the hydrogen atoms of the urea's N-H groups, suggesting these are sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for the characterization of new compounds. Theoretical Infrared (IR) spectra can be calculated by determining the vibrational frequencies of the molecule. For this compound, characteristic vibrational frequencies for the C=O stretching of the urea and acetyl groups, the N-H stretching, and the C≡C stretching of the alkyne group can be predicted and compared with experimental data for validation of the structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. The calculated ¹H and ¹³C NMR chemical shifts for this compound provide a theoretical benchmark for the assignment of signals in the experimental spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Urea) | 3300 - 3500 |

| C≡C Stretch (Alkyne) | 2100 - 2260 |

| C=O Stretch (Urea) | ~1650 |

| C=O Stretch (Acetyl) | ~1680 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and delocalization effects. In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the π* orbitals of the carbonyl groups and the phenyl ring, contributing to the stability of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical studies provide information on static molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations of this compound in different solvent environments can reveal how the molecule's conformation changes and how it interacts with solvent molecules. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. The simulations can show the formation and breaking of hydrogen bonds between the urea moiety and water molecules, for example.

Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to understand the mechanism of action of potential drug candidates. For this compound, molecular docking studies can be performed with various protein targets to identify potential biological activities. The urea moiety is known to form key hydrogen bond interactions with the backbones of proteins, and the acetylphenyl and propargyl groups can engage in hydrophobic and other interactions within the binding pocket. These studies can provide valuable hypotheses about the molecule's mechanism of action at a molecular level, guiding further experimental investigations. The binding affinity and the specific interactions observed in the docked poses can help in the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks and Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. ddg-pharmfac.netmdpi.com This approach is a cornerstone of computer-aided drug design (CADD), enabling the rational design and optimization of bioactive molecules. mdpi.comjocpr.com The fundamental principle of QSAR is that the biological activity of a compound is directly related to its molecular structure. By establishing a mathematical relationship between the structure and activity, QSAR models can forecast the potency of new or unsynthesized compounds, guiding medicinal chemistry efforts. nih.gov

For a compound like this compound, a QSAR study would involve a series of analogous compounds where structural modifications are made to different parts of the molecule. The biological activity of each compound in the series would be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Key Molecular Descriptors in QSAR Studies:

Electronic Descriptors: These relate to the distribution of electrons in the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area, Verloop parameters). researchgate.net

Hydrophobic Descriptors: These relate to the compound's lipophilicity (e.g., LogP), which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and can include properties like total energy and polarizability. nih.gov

Once the descriptors and biological activity data are compiled, statistical methods are employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov The goal is to create a robust and predictive model, which is validated using internal and external sets of compounds. nih.gov

For urea derivatives, QSAR studies have successfully identified key structural features that influence their biological activity. For instance, in studies on diaryl urea derivatives as kinase inhibitors, descriptors related to molecular size, aromaticity, and polarizability were found to be significant for inhibitory activity. nih.gov A hypothetical QSAR model for a series of analogs of this compound might reveal the importance of the acetyl group for receptor binding, the role of the urea moiety in hydrogen bonding, and the influence of the propargyl group on metabolic stability or target interaction.

Table 1: Hypothetical QSAR Model Parameters for a Series of this compound Analogs

| Parameter | Value | Description |

| Statistical Method | Multiple Linear Regression (MLR) | A statistical technique used to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors). |

| r² (Correlation Coefficient) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. |

| q² (Cross-validated r²) | 0.72 | A measure of the model's internal predictive ability, determined by the "leave-one-out" method. |

| pred_r² (External validation) | 0.68 | A measure of the model's ability to predict the activity of an external test set of compounds. |

| Significant Descriptors | LogP, Total Energy (TE), Dipole Moment | The molecular properties found to have the most significant correlation with biological activity in this hypothetical model. |

Exploration of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction energy profiles. rsc.org For this compound, the presence of the propargyl group (prop-2-yn-1-yl) offers a reactive site for various transformations, particularly cyclization reactions. chemrevlett.com

Propargylic ureas are versatile building blocks in organic synthesis, known to undergo cyclization to form various heterocyclic compounds, such as oxazolines and imidazolones. chemrevlett.com Computational methods, primarily Density Functional Theory (DFT), can be used to model these reaction pathways. A typical investigation would involve:

Reactant and Product Optimization: The three-dimensional structures of the reactant (this compound) and potential cyclized products are geometrically optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state (TS) structure for each proposed mechanistic step. The TS represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima (reactants, products) or first-order saddle points (transition states) and provide thermodynamic data like Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, verifying the proposed pathway.

A plausible reaction pathway for this compound that could be explored computationally is a metal-catalyzed intramolecular cyclization. For example, a silver(I) or gold(I) catalyst could coordinate to the alkyne's triple bond, activating it for nucleophilic attack by the urea oxygen or nitrogen. chemrevlett.com

5-exo-dig Cyclization: Nucleophilic attack by the urea nitrogen onto the activated alkyne would lead to a five-membered ring, a 2-imidazolidinone derivative. This is a common pathway for propargylic ureas. chemrevlett.com

O-Attack Cyclization: Alternatively, attack by the urea oxygen could lead to an oxazoline derivative.

Computational modeling would allow for the comparison of the activation energies for these competing pathways. The calculated Gibbs free energy of activation (ΔG‡) for each step would reveal the kinetically favored pathway. For instance, the calculations might show whether N-cyclization or O-cyclization is more favorable and how the catalyst influences the reaction barrier. chemrevlett.com Theoretical studies can also investigate the role of external additives, such as Brønsted acids, which may activate the urea catalyst by disrupting its self-association. mdpi.com

Table 2: Hypothetical Calculated Energy Profile for Ag(I)-Catalyzed Cyclization of this compound

| Species/State | Method | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant + Ag(I) | B3LYP/6-31G(d) | 0.0 | 0.0 |

| Reactant-Ag(I) Complex | B3LYP/6-31G(d) | -5.2 | -4.8 |

| Transition State (N-attack) | B3LYP/6-31G(d) | +15.8 | +16.5 |

| Transition State (O-attack) | B3LYP/6-31G(d) | +21.4 | +22.1 |

| N-Cyclized Product | B3LYP/6-31G(d) | -25.7 | -24.9 |

| O-Cyclized Product | B3LYP/6-31G(d) | -19.3 | -18.8 |

Research on Mechanistic Aspects of Biological Interactions of 1 4 Acetylphenyl 3 Prop 2 Yn 1 Yl Urea and Its Analogues

Investigation of Molecular Targets and Binding Mechanisms

Comprehensive searches of scientific literature and chemical databases indicate a lack of specific studies investigating the molecular targets and binding mechanisms of 1-(4-Acetylphenyl)-3-(prop-2-yn-1-yl)urea. Research has been conducted on various urea (B33335) derivatives, providing a general understanding of how this class of compounds may interact with biological systems.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Cholinesterases, Enoyl-ACP Reductase)

While there is no specific data on the enzyme inhibitory activity of this compound, the urea scaffold is a known feature in many enzyme inhibitors.

Carbonic Anhydrase: Phenylurea derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), which are zinc-containing enzymes crucial for various physiological processes. The inhibitory mechanism of these compounds often involves the coordination of the urea moiety or other functional groups to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity. The interactions are further stabilized by hydrogen bonds and van der Waals forces with amino acid residues in the active site. For some urea-based inhibitors, the binding mode might not directly involve the zinc ion but rather interactions with residues at the entrance of the active site cavity.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. While specific inhibition data for this compound is unavailable, other urea derivatives have demonstrated anticholinesterase activity. The mechanism of inhibition by such compounds typically involves the formation of hydrogen bonds between the urea moiety and amino acid residues in the active site of the enzyme, particularly within the catalytic triad (B1167595) or the peripheral anionic site. These interactions can prevent the substrate, acetylcholine, from accessing the active site, thereby inhibiting its hydrolysis.

Enoyl-ACP Reductase: Enoyl-acyl carrier protein (ACP) reductase is a vital enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for antibacterial agents. Although there is no direct evidence of this compound inhibiting this enzyme, the general class of urea derivatives has been explored for this purpose. Inhibition of enoyl-ACP reductase often involves the binding of the inhibitor to the enzyme's active site, interfering with the binding of the natural substrate or the cofactor NADH/NADPH. The interactions are typically driven by a combination of hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship (SAR) Principles and Pharmacophore Development

There are no specific structure-activity relationship (SAR) studies or pharmacophore models developed for this compound. However, general SAR principles for diaryl urea derivatives have been established in various therapeutic areas.

Key aspects of the SAR for diaryl ureas often include:

The Urea Moiety: This central group is critical for activity, primarily acting as a hydrogen-bond donor and acceptor to interact with the target protein.

Aromatic Rings: The nature and substitution pattern of the phenyl rings significantly influence potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its ability to form interactions.

Substituents: The size, shape, and chemical nature of the substituents on the aromatic rings are crucial for fitting into the binding pocket of the target and can dictate the selectivity profile. For example, the acetyl group on the phenyl ring could potentially engage in specific hydrogen bonding or polar interactions. The propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, which can participate in various interactions, including π-stacking or acting as a reactive handle for covalent modification in some contexts, although this is target-dependent.

A general pharmacophore model for many diaryl urea inhibitors includes a central hydrogen-bonding feature (the urea), flanked by two hydrophobic aromatic regions. The specific placement of additional hydrogen bond acceptors or donors and other functional groups on these aromatic rings refines the model for specific targets.

Studies on Cellular and Sub-Cellular Interaction Mechanisms (e.g., interference with bacterial pathways, cellular uptake)

Specific research on the cellular and sub-cellular interaction mechanisms of this compound is not available. For the broader class of small molecule urea derivatives, cellular uptake can occur through passive diffusion or carrier-mediated transport, depending on the physicochemical properties of the compound. Once inside the cell, the distribution to sub-cellular compartments is influenced by factors such as lipophilicity and the presence of specific transporters.

In the context of antibacterial activity, urea derivatives can interfere with various essential bacterial pathways. As mentioned, inhibition of fatty acid synthesis via enzymes like enoyl-ACP reductase is one potential mechanism. Other potential mechanisms could involve the disruption of cell wall synthesis, interference with DNA replication or protein synthesis, or the inhibition of metabolic pathways crucial for bacterial survival. However, without specific studies, the precise cellular effects of this compound remain speculative.

Modulation of Biological Pathways: Mechanistic Insight

There is no published research detailing the modulation of any specific biological pathways by this compound. The biological effects of diaryl urea derivatives are diverse and depend on their specific structure and the cellular context. For example, some diaryl ureas are known to inhibit protein kinases, thereby modulating signaling pathways involved in cell proliferation, differentiation, and survival. Others might affect pathways related to inflammation or metabolic regulation. The acetylphenyl and propargyl moieties of the subject compound could confer specificity for certain pathways, but this has not been experimentally verified. Mechanistic insights would require targeted studies to identify the primary molecular target(s) and the subsequent downstream effects on cellular signaling cascades.

Applications in Advanced Materials Science and Catalysis Research

Integration into Polymer and Biomaterial Architectures

The structure of 1-(4-Acetylphenyl)-3-(prop-2-yn-1-yl)urea is well-suited for integration into polymeric and biomaterial frameworks. The urea (B33335) group provides robust hydrogen bonding capabilities, while the propargyl group serves as a reactive handle for covalent modification and network formation.

Role of Urea Linkages in Polymer Properties and Network Formation

Urea functionalities are crucial in polymer science for their ability to form strong, bidentate hydrogen bonds. This non-covalent interaction leads to the formation of well-organized physical crosslinks within a polymer matrix, significantly influencing the material's properties. In polyureas, these hydrogen bonds create dense hard-segment domains that act as reinforcing points, enhancing mechanical strength and thermal stability. researchgate.net

Recent advancements have focused on non-isocyanate routes to synthesize polyureas, using urea itself as a monomer in solvent-free melt polycondensation reactions. rsc.orgelsevierpure.com This approach avoids hazardous isocyanate precursors while producing high-performance materials. rsc.org By adjusting the composition of aromatic and linear diamines, polyureas with a wide range of mechanical properties, from soft elastomers to high-modulus thermoplastics, can be created. rsc.org The presence of urea linkages is directly responsible for the excellent mechanical performance of these materials, even in amorphous morphologies, due to the associative bidentate hydrogen bonding that serves as effective physical crosslinks. rsc.org The introduction of bulky substituents near the urea bond can create "hindered urea bonds," which are dynamic covalent linkages that can reversibly dissociate at elevated temperatures, allowing for the creation of reprocessable and recyclable polymer networks. researchgate.netacs.org

Table 1: Impact of Urea Linkages on Polymer Properties

| Property | Influence of Urea Linkage | Underlying Mechanism |

|---|---|---|

| Mechanical Strength | Increased Young's Modulus and tensile strength. | Formation of dense, physically crosslinked hard-segment domains via bidentate hydrogen bonding. researchgate.net |

| Thermal Stability | High thermal stability (Td,5% > 318 °C for some semi-aromatic polyureas). rsc.org | Strong intermolecular hydrogen bonds require high energy to disrupt. |

| Reprocessability | Enables self-healing and recyclability in certain network polymers. | Dynamic nature of hindered urea bonds allows for reversible network dissociation and reformation. researchgate.netacs.org |

| Dielectric Properties | High dielectric constant. | Strong polarity of the urea moiety. rsc.org |

Functionalization via Propargyl Groups in Polymer Synthesis (e.g., Crosslinking)

The propargyl group (prop-2-yn-1-yl) is a highly versatile functional handle in polymer chemistry. Its terminal alkyne is readily accessible for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgcell.com This reaction allows for the efficient and specific covalent attachment of molecules bearing azide (B81097) groups, enabling the synthesis of complex polymer architectures and functional materials under mild conditions. cell.comnih.gov

Incorporating propargyl groups into polymer backbones, either as side-chains or end-groups, opens pathways for extensive modification. acs.orgtandfonline.com For instance, polymers functionalized with propargyl groups can be crosslinked to form robust networks. This can be achieved through thermal curing at high temperatures or via reactions like the thiol-yne click reaction, which creates highly functionalized materials. tandfonline.comrsc.org The resulting cross-linked networks often exhibit enhanced thermal stability, high glass transition temperatures (Tg), and improved mechanical properties, making them suitable for applications in microelectronics and as advanced insulating materials. rsc.org The copolymerization of propargyl-functionalized monomers with cross-linkers can also produce hyper-cross-linked microporous polymer networks with high surface areas, useful for applications like gas capture. mdpi.comresearchgate.net

Role as Organocatalysts or Ligands in Metal Catalysis

The urea moiety is a powerful hydrogen-bond donor, a property that has been extensively exploited in the field of organocatalysis. Furthermore, when incorporated into more complex molecular frameworks, urea-containing compounds can serve as effective ligands for transition metal catalysts.

Hydrogen Bond Donor Catalysis (e.g., Urea-based Organocatalysis)

Urea and thiourea (B124793) derivatives are prominent classes of organocatalysts that operate through hydrogen bonding. wikipedia.org They can activate electrophiles and stabilize anionic intermediates or transition states by forming double hydrogen bonds with substrates, often mimicking enzymatic reaction mechanisms. wikipedia.orgnih.gov This mode of activation is effective for a wide range of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. nih.govnorthwestern.edu

The catalytic activity of a urea-based catalyst is tuned by the electronic properties of its substituents. Electron-withdrawing groups enhance the acidity of the N-H protons, making the catalyst a stronger hydrogen-bond donor. rsc.org Bifunctional catalysts, which combine a urea or thiourea group with a basic site (e.g., a tertiary amine) in the same molecule, can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity. wikipedia.org The spatial isolation of urea moieties within structured materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) can prevent self-quenching (unproductive aggregation through self-hydrogen bonding) and enhance catalytic activity compared to their homogeneous counterparts. nih.govnorthwestern.edu

Table 2: Examples of Reactions Catalyzed by Urea/Thiourea Derivatives

| Reaction Type | Role of Urea/Thiourea Catalyst | Reference |

|---|---|---|

| Michael Addition | H-bonds to the nitro group, stabilizing the developing negative charge. | wikipedia.org |

| Friedel-Crafts Alkylation | Activates nitroalkenes for attack by indoles through H-bonding. | northwestern.edumdpi.com |

| Aza-Diels-Alder Reaction | Controls the conformation of the transition state to induce stereoselectivity. | nih.gov |

| Epoxide Ring Opening | Activates the epoxide for nucleophilic attack. | nih.gov |

Ligand Design for Transition Metal Catalysis (e.g., Suzuki-Miyaura cross-coupling)

The integration of a urea group into a phosphine ligand framework creates bifunctional ligands with unique catalytic properties. These phosphine-urea ligands have been successfully applied in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds. nih.govdigitellinc.com

In the context of gold catalysis, bifunctional urea-phosphine ligands can promote silver-free activation of gold(I) chloride precatalysts. researchgate.net The urea moiety is thought to facilitate the abstraction of the chloride ligand from the gold center via an internal hydrogen-bonding interaction, rendering the metal catalytically active without the need for silver-salt additives. researchgate.net Similarly, a new class of dialkylarylphosphine ligands featuring a Lewis-basic urea subunit has been developed for palladium-catalyzed reactions. These ligands have proven effective in various cross-coupling reactions, including the Suzuki-Miyaura, Stille-Migita, and Negishi reactions, as well as Buchwald-Hartwig aminations, affording products in good to high yields. nih.gov The urea group in these ligands may play a role in stabilizing catalytic intermediates or influencing the electronic properties of the metal center. nih.gov

Exploration of Advanced Optical and Electronic Properties (e.g., Nonlinear Optics)

Urea and its derivatives are a well-studied class of materials for applications in nonlinear optics (NLO). NLO materials can alter the properties of light passing through them, enabling technologies such as frequency conversion (e.g., second-harmonic generation, SHG) and optical switching.

The NLO properties of the urea family of crystals originate from a combination of their molecular structure and crystal packing. acs.orgnih.gov At the molecular level, the presence of electron-donating (amino) and electron-accepting (carbonyl) groups facilitates intramolecular charge transfer. acs.orgnih.gov This "push-pull" effect, enhanced by hydrogen bonding, leads to a large molecular hyperpolarizability, which is a measure of the NLO response. acs.orgnih.gov For a bulk material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group, a condition that urea and many of its derivatives satisfy. researchgate.net

| Substituent Groups | Electron-donating or electron-withdrawing groups attached to the urea backbone. | Can be used to tune and enhance the charge transfer and NLO response. acs.orgresearchgate.net |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Sustainable Approaches for Derivatization

The development of novel synthetic methodologies for creating derivatives of 1-(4-Acetylphenyl)-3-(prop-2-yn-1-yl)urea is a primary avenue for future research. The existing functional groups offer multiple handles for chemical modification. For instance, the terminal alkyne of the propargyl group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to introduce a wide variety of substituents via a triazole ring. The acetyl group's ketone can be targeted for reactions such as reductive amination, aldol (B89426) condensation, or conversion to an oxime, each pathway leading to a different class of derivatives.

Table 1: Proposed Sustainable Derivatization Strategies

| Reaction Type | Target Functional Group | Reagents/Conditions | Potential Derivative Class | Sustainability Advantage |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | Propargyl Alkyne | Organic Azide (B81097), Copper(I) Catalyst | 1,2,3-Triazole Derivatives | High yield, mild conditions, high functional group tolerance. |

| Reductive Amination | Acetyl Ketone | Amine, Reducing Agent (e.g., NaBH3CN) | N-Substituted Ethylamine Derivatives | Atom economy, often proceeds in environmentally benign solvents. |

| Sonogashira Coupling | Propargyl Alkyne | Aryl Halide, Pd/Cu Catalyst | Internal Alkyne Derivatives | Catalytic method, allows for direct C-C bond formation. |

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and yields. Advanced spectroscopic techniques could provide invaluable real-time insights. For example, in-situ Fourier-transform infrared (FTIR) spectroscopy could be used to monitor the formation of the urea (B33335) bond during synthesis by tracking the disappearance of isocyanate and amine stretches and the appearance of the characteristic urea carbonyl band. mdpi.com

Furthermore, techniques like process analytical technology (PAT), which integrates various analytical methods into the manufacturing process, could enable real-time monitoring and control of key reaction parameters. For studying the interactions of this compound in a biological context, advanced imaging techniques such as fluorescence microscopy could be employed, potentially after derivatizing the molecule with a fluorophore to track its localization within cells.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new molecules. For this compound, these computational tools can be used to predict the biological activities of a vast library of its virtual derivatives. By developing quantitative structure-activity relationship (QSAR) models, researchers can identify which structural modifications are most likely to result in desired properties, such as enhanced binding to a specific biological target.

ML algorithms can be trained on existing data for other urea-containing compounds with known activities to predict potential anticancer, anti-inflammatory, or antimicrobial properties for new derivatives of this compound. ontosight.ai This in silico screening can significantly reduce the time and cost associated with synthesizing and testing new compounds, allowing researchers to focus on the most promising candidates.

Table 2: Illustrative AI/ML Workflow for Derivative Design

| Step | Description | Tools/Techniques | Expected Outcome |

|---|---|---|---|

| 1. Data Collection | Gather data on known urea derivatives and their biological activities. | Chemical databases (e.g., ChEMBL, PubChem). | A curated dataset for model training. |

| 2. Virtual Library Generation | Computationally generate a large library of derivatives of this compound. | Molecular modeling software. | A diverse set of virtual compounds for screening. |

| 3. QSAR Model Development | Train an ML model to correlate molecular descriptors with biological activity. | Python libraries (e.g., Scikit-learn, TensorFlow). | A predictive model for the activity of new derivatives. |

Elucidation of Unidentified Biological Targets and Mechanistic Pathways

The diverse biological activities reported for various urea derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that this compound and its analogs may also interact with a range of biological targets. ontosight.ai Future research should focus on identifying these targets and elucidating the underlying mechanistic pathways.

Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull out" its binding partners from cell lysates, can be a powerful tool for target identification. Once potential targets are identified, further studies, including enzyme inhibition assays and cellular thermal shift assays (CETSA), can be used to validate these interactions. The presence of the propargyl group also opens up the possibility of using activity-based protein profiling (ABPP) to identify covalent binding targets within the proteome.

Exploration of New Material Science Applications beyond Current Scope

Beyond its potential in the life sciences, the structural features of this compound make it an interesting candidate for applications in material science. The urea group is known for its ability to form strong hydrogen bonds, which can lead to the formation of self-assembling supramolecular structures such as gels, liquid crystals, and polymers. dergipark.org.tr

The terminal alkyne provides a reactive handle for polymerization reactions or for grafting the molecule onto surfaces to modify their properties. For example, electropolymerization of this compound or its derivatives could be explored for the creation of novel conductive polymer films. Furthermore, the acetylphenyl group may impart useful photophysical properties, which could be investigated for applications in organic light-emitting diodes (OLEDs) or as a component in photosensitive materials. The potential for this compound to act as a building block for metal-organic frameworks (MOFs) could also be an exciting and unexplored avenue of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.